![molecular formula C12H14N2O3 B1381507 2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid CAS No. 1803585-63-8](/img/structure/B1381507.png)
2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
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Description
“2,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 .
Physical And Chemical Properties Analysis
The compound “2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” has a molecular weight of 234.25 . Other specific physical and chemical properties are not available.Scientific Research Applications
Antiviral Activity
Benzodiazepine derivatives have been studied for their potential antiviral properties. For instance, certain indole derivatives, which share a similar structural motif with benzodiazepines, have shown inhibitory activity against influenza A and other viruses . The compound could be explored for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The anti-inflammatory potential of benzodiazepine derivatives makes them candidates for the treatment of chronic inflammation-related disorders. Research on indole derivatives, which are structurally related, has revealed significant anti-inflammatory effects, suggesting that the compound could be beneficial in managing conditions like arthritis and other inflammatory diseases .
Anticancer Applications
Benzodiazepines have been investigated for their role in cancer therapy. Some derivatives have been found to induce apoptosis in cancer cells, inhibit cell proliferation, and act as chemosensitizers to enhance the efficacy of other anticancer drugs. The compound’s potential as an anticancer agent could be a promising area of research, particularly in drug-resistant cancers .
Antimicrobial Effects
The structural complexity of benzodiazepine derivatives offers a broad spectrum of antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial and fungal pathogens. This compound could be developed into a new class of antimicrobials to combat antibiotic-resistant strains .
Neuroprotective Effects
Benzodiazepines are known for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound could be researched for its potential to protect neuronal cells from damage, slow the progression of diseases like Alzheimer’s and Parkinson’s, and improve cognitive function .
Anxiolytic and Sedative Uses
Traditionally, benzodiazepines are used for their anxiolytic and sedative effects. The compound could be formulated into medications that help manage anxiety disorders, insomnia, and seizures due to its calming effect on the central nervous system .
properties
IUPAC Name |
2,3-dimethyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-7(2)13-9-4-3-8(12(16)17)5-10(9)14-11(6)15/h3-7,13H,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXGTTCBYJXFLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=C(C=C(C=C2)C(=O)O)NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
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